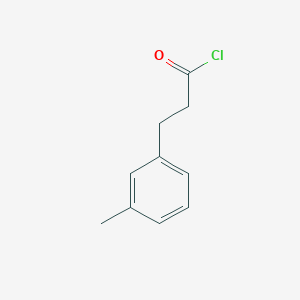

3-(3-Methylphenyl)propanoyl chloride

説明

3-(3-Methylphenyl)propanoyl chloride is an acyl chloride derivative characterized by a propanoyl chloride backbone substituted with a 3-methylphenyl group at the β-position. This compound belongs to the class of aromatic propanoyl chlorides, which are pivotal intermediates in organic synthesis for constructing esters, amides, and other acylated derivatives. The methyl substituent on the phenyl ring introduces steric and electronic effects distinct from halogenated or alkoxy-substituted analogs, influencing its physical properties and chemical behavior .

特性

CAS番号 |

103040-39-7 |

|---|---|

分子式 |

C10H11ClO |

分子量 |

182.64 g/mol |

IUPAC名 |

3-(3-methylphenyl)propanoyl chloride |

InChI |

InChI=1S/C10H11ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3 |

InChIキー |

YUJRWINEOOQPEG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CCC(=O)Cl |

正規SMILES |

CC1=CC(=CC=C1)CCC(=O)Cl |

同義語 |

Benzenepropanoyl chloride, 3-Methyl- |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)propanoyl chloride typically involves the reaction of 3-(3-methylphenyl)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of 3-(3-Methylphenyl)propanoyl chloride can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of phosgene (COCl2) as a chlorinating agent is also common in large-scale production, although it requires stringent safety measures due to its toxicity.

化学反応の分析

Types of Reactions: 3-(3-Methylphenyl)propanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: Reacts with water to form 3-(3-methylphenyl)propionic acid and hydrochloric acid.

Friedel-Crafts Acylation: Used in the acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.

Hydrolysis: Conducted in aqueous medium at ambient conditions.

Friedel-Crafts Acylation: Requires anhydrous conditions and a Lewis acid catalyst.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Aromatic Ketones: Formed by Friedel-Crafts acylation of aromatic compounds.

科学的研究の応用

3-(3-Methylphenyl)propanoyl chloride is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the preparation of bioactive compounds for studying biological pathways.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

Industry: Used in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 3-(3-Methylphenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and applications of aromatic propanoyl chlorides are highly dependent on the substituent attached to the phenyl ring. Key analogs include:

Challenges and Considerations

- Unexpected Byproducts : The use of thionyl chloride may lead to redox side reactions, as observed in , where oxidative condensation generated biphenyl derivatives instead of the desired acyl chloride.

- Stability : Acyl chlorides with bulky substituents (e.g., 3-methylphenyl) may exhibit lower thermal stability, requiring stringent storage conditions (e.g., anhydrous, low temperatures) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。